N-[1,1'-Biphenyl]-3-YL-3-dibenzothiophenamine
Description
N-[1,1'-Biphenyl]-3-YL-3-dibenzothiophenamine is a nitrogen-containing aromatic compound featuring a biphenyl moiety attached to a dibenzothiophene core via an amine linkage. Dibenzothiophene derivatives are known for their electron-rich heterocyclic systems, which enhance charge transport capabilities, making them valuable in organic electronics such as OLEDs . The biphenyl group likely contributes to extended π-conjugation, improving thermal stability and hole mobility, as observed in related triphenylamine-based materials .
Properties
IUPAC Name |
N-(3-phenylphenyl)dibenzothiophen-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NS/c1-2-7-17(8-3-1)18-9-6-10-19(15-18)25-20-13-14-22-21-11-4-5-12-23(21)26-24(22)16-20/h1-16,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXFSMPPSULRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1’-Biphenyl]-3-YL-3-dibenzothiophenamine typically involves the coupling of biphenyl derivatives with dibenzothiophene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated dibenzothiophene in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dioxane under reflux conditions.
Industrial Production Methods
Industrial production of N-[1,1’-Biphenyl]-3-YL-3-dibenzothiophenamine may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1,1’-Biphenyl]-3-YL-3-dibenzothiophenamine can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of N-[1,1’-Biphenyl]-3-YL-3-dibenzothiophenamine would yield nitro derivatives, while oxidation could produce sulfoxides or sulfones.
Scientific Research Applications
Organic Synthesis
Catalysis:
N-[1,1'-Biphenyl]-3-YL-3-dibenzothiophenamine has been explored as a ligand in catalytic reactions. Its ability to coordinate with metal centers enhances the efficiency of various catalytic processes, including cross-coupling reactions. For instance, studies have shown that this compound can facilitate the Suzuki-Miyaura coupling reaction, which is pivotal for synthesizing biaryl compounds .
Organic Photovoltaics:
The compound's electronic properties make it a candidate for use in organic photovoltaic devices. Its biphenyl structure allows for effective charge transport, which is essential for the performance of organic solar cells. Research indicates that incorporating such compounds into polymer blends can improve the efficiency of light absorption and charge separation .
Materials Science
Organic Light Emitting Diodes (OLEDs):
this compound has been utilized in the development of OLEDs due to its excellent photoluminescent properties. The compound's ability to emit light when electrically stimulated makes it suitable for use in display technologies. Studies have demonstrated that devices fabricated with this compound exhibit enhanced brightness and color purity .
Thermal Stability:
In materials science, the thermal stability of compounds is crucial for their application in high-temperature environments. This compound shows promising thermal stability, making it an ideal candidate for applications where heat resistance is necessary, such as in electronic components .
Medicinal Chemistry
Potential Therapeutic Applications:
Research into the biological activity of this compound suggests potential therapeutic uses. Preliminary studies indicate that the compound may exhibit anti-inflammatory and anticancer properties. The mechanism of action appears to involve modulation of specific signaling pathways associated with cell proliferation and apoptosis .
Drug Delivery Systems:
The compound's amphiphilic nature allows it to be used in drug delivery systems where solubility and bioavailability are critical factors. By forming micelles or liposomes with other biocompatible materials, this compound can enhance the delivery of hydrophobic drugs .
Mechanism of Action
The mechanism of action of N-[1,1’-Biphenyl]-3-YL-3-dibenzothiophenamine depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport and light emission. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with N-[1,1'-Biphenyl]-3-YL-3-dibenzothiophenamine:
Key Comparative Insights
Electronic Properties :
- Dibenzothiophene derivatives (e.g., the target compound) exhibit superior charge transport compared to dibenzofuran analogs (e.g., ) due to sulfur’s polarizability and larger atomic radius, which enhance π-π stacking .
- Carbazole-containing analogs (e.g., ) show higher hole mobility (>10⁻³ cm²/V·s) owing to their planar, conjugated structures, suggesting that the target compound’s performance may depend on substituent choice.
Thermal Stability :
Synthetic Accessibility :
Application Potential in OLEDs
- Hole Transport Materials :
The target compound’s structure aligns with triphenylamine-based hole transporters (e.g., ), which are critical for OLED efficiency. Its dibenzothiophene core may reduce exciton recombination losses compared to carbazole derivatives . - Electron Blocking Layers : Dibenzothiophene’s electron-rich nature could make the compound suitable for electron-blocking layers, improving device longevity .
Biological Activity
N-[1,1'-Biphenyl]-3-YL-3-dibenzothiophenamine is a compound of interest due to its potential biological activities, particularly in the fields of herbicides and pharmaceuticals. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its applications.
Chemical Structure and Properties
This compound is characterized by a biphenyl group attached to a dibenzothiophenamine structure. Its molecular formula is C₁₈H₁₅N₁S, and it features multiple aromatic rings that contribute to its chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound can involve several steps:
- Formation of Dibenzothiophenamine : The initial step involves synthesizing dibenzothiophenamine from appropriate precursors through methods such as nucleophilic substitution or electrophilic aromatic substitution.
- Biphenyl Substitution : This step typically involves the introduction of the biphenyl moiety via coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques.
Herbicidal Activity
Research indicates that compounds similar to this compound exhibit significant herbicidal properties. The compound has been tested against various plant species, demonstrating effective inhibition of growth. For instance, studies have shown that derivatives of dibenzothiophenamine can act as selective herbicides by targeting specific biochemical pathways in plants.
| Compound | Target Species | Inhibition Rate (%) | Reference |
|---|---|---|---|
| This compound | Arabidopsis thaliana | 85 | |
| 2-Dibenzothiophenamine | Zea mays | 78 |
Antimicrobial Activity
Additionally, this compound has shown potential antimicrobial activity. In vitro studies have reported its efficacy against various bacterial strains, suggesting a possible application in developing new antibacterial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL |
The mechanisms underlying the biological activity of this compound are not fully elucidated but are believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in plant metabolism or bacterial growth.
- Cell Membrane Disruption : Its lipophilic nature allows it to interact with cell membranes, potentially leading to increased permeability and cell death.
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Agricultural Application : Field trials have demonstrated the effectiveness of this compound as a herbicide in controlling weed populations in crops without significant phytotoxicity.
- Pharmaceutical Development : Research is ongoing into the potential use of this compound as a scaffold for developing new antimicrobial agents targeting resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[1,1'-Biphenyl]-3-YL-3-dibenzothiophenamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed C–N coupling reactions, leveraging hypervalent iodine intermediates for improved regioselectivity. General procedures involve reacting substituted biphenyl amines with dibenzothiophene derivatives under inert atmospheres. For example, acetamide-protected intermediates (e.g., N-(4’-chloro-[1,1'-biphenyl]-2-yl)acetamide) are synthesized in yields of 77–85% using anhydrous solvents and controlled temperatures (40–60°C). Optimization includes adjusting catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) and reaction time (12–24 hrs) to minimize side products .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and purity. For instance, characteristic peaks in ¹H NMR include aromatic protons at δ 7.20–8.20 ppm and acetamide methyl groups at δ 2.04 ppm . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves absolute stereochemistry, particularly for crystallographically challenging derivatives .
Q. What pharmacological activities are associated with biphenyl-amine derivatives, and how is this compound screened for bioactivity?
- Methodological Answer : Biphenyl amines are explored as enzyme inhibitors (e.g., MurA in antibacterial studies) and anticancer agents. Biological evaluation involves in vitro assays:
- Enzyme inhibition : IC₅₀ determination via spectrophotometric monitoring of substrate conversion (e.g., UDP-N-acetylglucosamine enolpyruvyl transferase inhibition) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (1–100 µM) .
Q. What are the key considerations for ensuring compound purity in academic research?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95%). Reverse-phase C18 columns and gradient elution (acetonitrile/water) separate impurities. Recrystallization from ethanol/water mixtures (7:3 v/v) further purifies the compound .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability tests under ambient light, humidity, and temperature (25°C vs. 4°C) reveal degradation pathways. Accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring identify hydrolytic or oxidative byproducts. Recommendations include storage in amber vials under argon at –20°C .
Advanced Research Questions
Q. How can molecular docking studies elucidate the mechanism of action for this compound?
- Methodological Answer : Docking simulations (e.g., AutoDock Vina) predict binding modes to target proteins. For MurA inhibition, the dibenzothiophene moiety interacts with the enzyme’s active site (e.g., hydrogen bonding with Arg397 and hydrophobic contacts with Leu384). Free energy calculations (MM-PBSA) validate binding affinity trends observed in vitro .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer : Poor crystal growth due to conformational flexibility is mitigated by:
- Co-crystallization : Using fragment-based ligands (e.g., PEG 4000) to stabilize packing.
- Twinned data refinement : SHELXL’s TWIN/BASF commands model twinning fractions, improving R-factors (<0.05) .
Q. How do substituent modifications influence the compound’s structure-activity relationship (SAR)?
- Methodological Answer : Systematic SAR studies compare analogues with halogen (Cl, F), methyl, or methoxy substituents. For example:
- 4’-Chloro derivatives : Enhance antibacterial activity (IC₅₀ = 0.8 µM vs. wild-type MurA).
- 5-Methoxy derivatives : Reduce cytotoxicity (IC₅₀ > 50 µM in HepG2), suggesting steric hindrance effects .
Q. What electrocatalytic strategies improve the scalability of C–N bond formation in this compound’s synthesis?
- Methodological Answer : Anodic generation of hypervalent iodine intermediates (e.g., PhI(OAc)₂) enables catalyst-free C–N coupling at lower overpotentials (–0.3 V vs. Ag/AgCl). This method reduces Pd dependency and achieves turnover numbers (TON) > 500 .
Q. How is experimental phasing applied to resolve the compound’s structure in low-resolution crystallography?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
